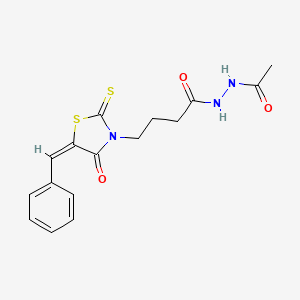

(E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide

Description

The compound (E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide features a rhodanine-derived thiazolidin-4-one core (5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl) conjugated to an acetylated hydrazide via a butane linker. This structure combines pharmacophoric elements critical for bioactivity: the thioxothiazolidin ring is associated with enzyme inhibition (e.g., tyrosinase, kinases), while the hydrazide moiety and benzylidene group enhance molecular interactions with biological targets .

Properties

IUPAC Name |

N'-acetyl-4-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S2/c1-11(20)17-18-14(21)8-5-9-19-15(22)13(24-16(19)23)10-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,20)(H,18,21)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAZXZFRLMYCJJ-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NNC(=O)CCCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone core. This can be achieved through the reaction of a suitable aldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The benzylidene substituent is then introduced via a Knoevenagel condensation reaction, involving the reaction of the thiazolidinone with benzaldehyde in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Carboxylic Acid Derivatization

The carboxylic acid group undergoes standard transformations:

-

Esterification : Conversion to esters via acid-catalyzed reaction with alcohols (e.g., ethanol, methanol) under reflux conditions.

-

Amidation : Reaction with amines (e.g., ammonia, primary/secondary amines) to form amides .

-

Decarboxylation : Removal of CO₂ under thermal or catalytic conditions, though specifics for this compound are not explicitly detailed in the literature .

Conditions :

-

Esterification: H₂SO₄, reflux (60–80°C).

-

Amidation: HATU/DIPEA coupling agents, DMF or dichloromethane .

Substitution Reactions

The pyrazole nitrogen and adjacent positions enable nucleophilic substitution:

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl bromide) in the presence of bases like K₂CO₃ .

-

Electrophilic Aromatic Substitution : Limited due to the electron-withdrawing carboxylic acid group, though possible under forcing conditions.

Example :

-

Alkylation of the N-1 position with cyclohexylmethyl bromide to form derivatives with enhanced biological activity .

Decarboxylative Halogenation

This compound’s carboxylic acid group participates in radical-mediated decarboxylative halogenation, a key reaction for introducing halogens:

-

Mechanism : Homolytic cleavage of the carboxylic acid group generates alkyl radicals, which react with halogen donors (e.g., CCl₄, BrCCl₃) .

-

Conditions : Light irradiation, peroxides (e.g., AIBN), or transition metal catalysts .

| Reaction Type | Key Steps | Products |

|---|---|---|

| Bromodecarboxylation | Homolytic cleavage → radical abstraction of Br | Alkyl bromides (e.g., cyclopropylmethyl bromide) |

| Chlorodecarboxylation | Decarboxylation → trapping with Cl donor | Alkyl chlorides |

Cyclopropylmethyl Group Reactivity

The cyclopropylmethyl substituent engages in strain-driven reactions:

-

Ring-Opening : Under acidic or basic conditions, cyclopropyl rings can open to form alkenes or alkynes.

-

Hydrogenation : Catalytic hydrogenation reduces cyclopropane rings to cyclopropane derivatives.

Cross-Coupling and Condensation

The compound participates in:

-

Claisen Condensations : Formation of diketoesters with dimethyl oxalate, leading to pyrazole derivatives .

-

Cycloadditions : [4+2] reactions with dienophiles (e.g., acrylic esters) to form fused heterocycles .

Comparison with Structurally Related Compounds

| Compound | Key Differences | Reaction Profile

Scientific Research Applications

The compound (E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, biological activity, and potential therapeutic uses.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazolidinones can inhibit the growth of various bacteria and fungi. For instance, compounds similar to this compound have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth.

Anticancer Properties

Thiazolidinone derivatives are also investigated for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been a focal point of research. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. This suggests a potential role for this compound in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones have been documented in several studies. Research has indicated that these compounds can reduce inflammation by modulating inflammatory pathways and cytokine production. This application is particularly relevant in the context of chronic inflammatory diseases, where such compounds could serve as therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives for their antimicrobial activity. Among these, a compound structurally related to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In an investigation reported in Cancer Letters, researchers synthesized several thiazolidinone derivatives and assessed their cytotoxic effects on human cancer cell lines. One derivative showed IC50 values indicating potent anticancer activity, suggesting that modifications to the thiazolidinone scaffold could enhance therapeutic efficacy.

Case Study 3: Anti-inflammatory Mechanisms

A study published in Phytotherapy Research explored the anti-inflammatory effects of thiazolidinone compounds in animal models of inflammation. The results demonstrated significant reductions in inflammatory markers following treatment with these compounds, supporting their potential use in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of (E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The benzylidene substituent enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Core Thiazolidin-4-one Derivatives

- Compound I1: (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide () Structural Differences: Replaces the butanehydrazide chain with a phenylacetamide group. Synthesis: Prepared via Knoevenagel condensation, similar to the target compound’s benzylidene formation .

- 5a: 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide () Structural Differences: Incorporates a chromenyloxy substituent absent in the target compound.

Hydrazide-Based Analogues

- Organotin(IV) Hydrazones () Structural Differences: Feature diorganotin(IV) centers and indole substituents (e.g., N'-(2-hydroxybenzylidene)-4-(1H-indole-3-yl)butanehydrazide). Impact: Tin coordination enhances cytotoxicity (IC₅₀ < 10 μM in cancer cells), whereas the target compound’s acetyl group may prioritize stability over metal-mediated bioactivity .

Physicochemical Properties

Enzyme Inhibition

- The thioxothiazolidin ring in the target compound likely inhibits tyrosinase or kinases, similar to rhodanine derivatives in (IC₅₀ = 1.2–5.8 μM against tyrosine phosphatase) .

- Comparison : Chromenyloxy-substituted analogues () show weaker enzyme inhibition but stronger antioxidant effects due to the chromene moiety .

Cytotoxicity

- Organotin(IV) Analogues (): Exhibit potent cytotoxicity (IC₅₀ = 2–8 μM in A549/MCF7 cells) via DNA intercalation.

Antimicrobial Activity

- (E)-N'-Benzylidene-benzohydrazides (): Moderate antibacterial activity (MIC = 16–64 μg/mL).

- Target Compound : Unreported; the acetyl group may reduce efficacy compared to free hydrazides .

Quantitative Structure-Activity Relationship (QSAR) Insights

- Electron-Withdrawing Groups: Substitutions on the benzylidene ring (e.g., –NO₂, –Cl) enhance bioactivity in analogues (). The target’s unsubstituted benzylidene may limit potency .

- Chain Length : The butane linker in the target compound improves solubility over shorter chains but may reduce binding affinity due to increased conformational flexibility .

Biological Activity

(E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The compound features a thiazolidinone core, which is often associated with various biological activities. Its structure includes:

- A thiazolidine ring

- A hydrazide group

- A benzylidene moiety

This unique arrangement is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | U937 (leukemia) | 16.23 |

| Etoposide (reference) | U937 | 17.94 |

These results indicate that the compound exhibits comparable efficacy to established anticancer agents, suggesting its potential as a therapeutic candidate in oncology .

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. The compound's structural features may enhance its ability to inhibit bacterial growth. In vitro studies have reported varying degrees of antibacterial activity against pathogenic strains:

| Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 75 μg/mL |

These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory activity of thiazolidinones has been documented in several studies. The compound may exert its effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specific mechanisms include:

- Inhibition of COX enzymes : Reducing prostaglandin synthesis.

- Downregulation of NF-kB : Leading to decreased expression of inflammatory mediators.

These actions suggest that this compound could be beneficial in managing inflammatory diseases .

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

- Frentizole : A UBT derivative used for rheumatoid arthritis showed effectiveness in reducing inflammation and pain associated with autoimmune conditions.

- Bentaluron : A commercial fungicide derived from similar structures exhibited both antifungal and herbicidal properties, indicating the versatility of thiazolidinone derivatives in various applications.

These case studies reinforce the importance of further investigating this compound for potential therapeutic uses .

Q & A

Q. What are the standard synthetic protocols for (E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide?

The compound is typically synthesized via condensation reactions under reflux conditions. For example, hydrazide derivatives are reacted with carbonyl-containing intermediates (e.g., benzylidene-thiazolidinone) in polar solvents like methanol or ethanol. Purification often involves recrystallization using ice-cold water or methanol . Key steps include monitoring reaction completion via TLC and optimizing stoichiometry to avoid side products.

Q. Which spectroscopic methods are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) is essential for confirming the E-configuration of the benzylidene group and acetyl moiety. Infrared (IR) spectroscopy identifies functional groups like C=O (1700–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while single-crystal X-ray diffraction provides definitive structural proof .

Q. What in vitro assays are used to evaluate biological activity?

Common assays include:

- Anti-inflammatory activity : Inhibition of COX-2 enzymes or TNF-α production in macrophage models .

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves:

Q. How to resolve contradictions between experimental and computational spectral data?

Discrepancies in NMR/IR data vs. Density Functional Theory (DFT) predictions may arise from solvent effects or crystal packing. Mitigation strategies include:

Q. What strategies improve solubility for in vivo studies?

- Co-solvents : Use DMSO-water mixtures (<10% DMSO) to enhance aqueous solubility .

- Derivatization : Introduce polar groups (e.g., sulfonate or hydroxyl) without altering the core pharmacophore .

Q. How are computational methods applied to study target interactions?

Q. How to identify and characterize reaction by-products?

- LC-MS/MS : Detect low-abundance impurities using reverse-phase C18 columns and ESI ionization .

- HPLC-DAD : Quantify by-products via UV-Vis spectra (λ = 254 nm) and compare retention times with synthetic standards .

Q. What methods validate purity for publication or patenting?

Q. How to design derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.